

Application Notes and Protocols for 2-(Azetidin-3-yl)butan-1-ol

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Compound of Interest

Compound Name: **2-(Azetidin-3-yl)butan-1-ol**

Cat. No.: **B15205913**

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These application notes provide a comprehensive overview of experimental protocols for the initial characterization and biological screening of the novel compound, **2-(Azetidin-3-yl)butan-1-ol**. The following sections detail methodologies for assessing its physicochemical properties, in vitro biological activity, and potential mechanisms of action.

Physicochemical and ADME Profiling

A fundamental step in the evaluation of any new chemical entity is the determination of its absorption, distribution, metabolism, and excretion (ADME) properties, along with its basic physicochemical characteristics. These parameters are crucial for predicting the compound's behavior in biological systems.

Experimental Protocol: Solubility and Permeability Assays

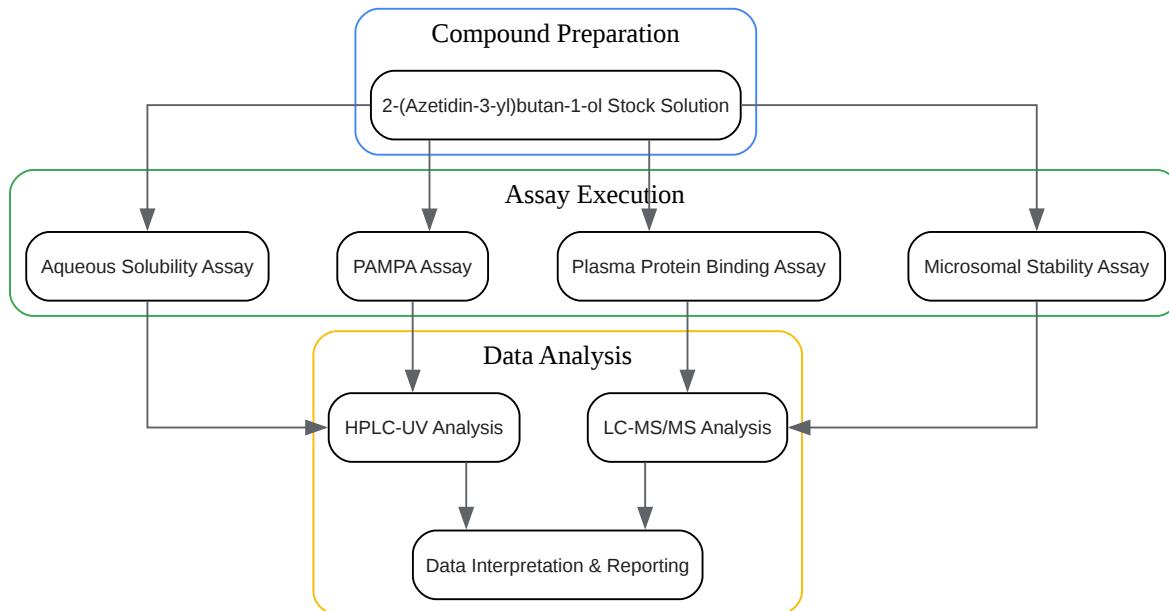
- **Aqueous Solubility:** The thermodynamic solubility of **2-(Azetidin-3-yl)butan-1-ol** can be determined using the shake-flask method. A supersaturated solution of the compound is agitated in phosphate-buffered saline (PBS) at a constant temperature for 24 hours. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified by High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Permeability (PAMPA):** The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption. A donor plate containing a

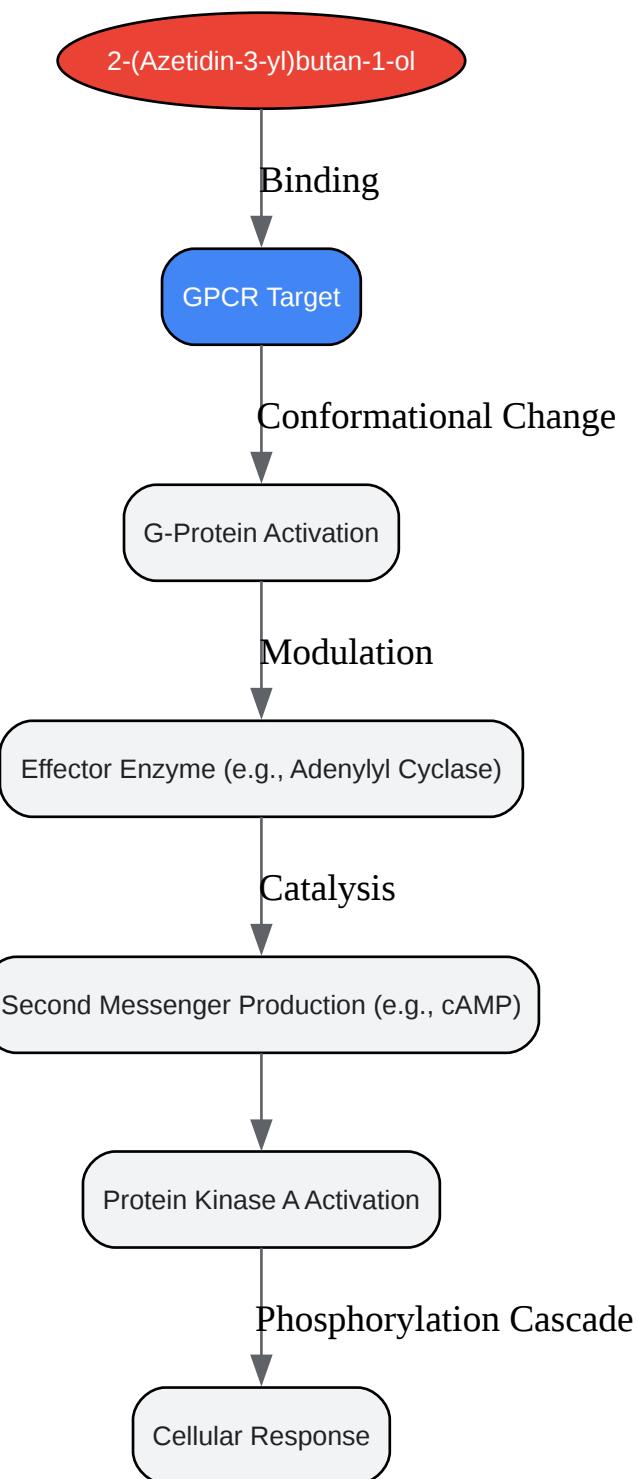
solution of the test compound is placed on top of an acceptor plate, separated by a filter coated with a lipid mixture that mimics the intestinal barrier. After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured to determine the permeability coefficient.

Data Presentation: Physicochemical and In Vitro ADME Properties

| Property | Assay Method | Result |
|--------------------------------|---|--------------------|
| Aqueous Solubility (pH 7.4) | Shake-Flask | > 400 μ M[1] |
| Permeability (PAMPA) | Parallel Artificial Membrane Permeability Assay | Moderate to High |
| Plasma Protein Binding (Human) | Equilibrium Dialysis | Low to Moderate[1] |
| Plasma Protein Binding (Mouse) | Equilibrium Dialysis | Low to Moderate[1] |
| Microsomal Stability (Human) | Liver Microsome Incubation | Moderate |
| Microsomal Stability (Mouse) | Liver Microsome Incubation | Moderate |

Experimental Workflow for Physicochemical Profiling



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References

- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
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